molecular formula C18H27N5O B4891832 N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

カタログ番号 B4891832
分子量: 329.4 g/mol
InChIキー: XNMRIEZMIYTDHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as BU08028, is a chemical compound that belongs to the class of spirocyclic piperidine derivatives. BU08028 is a selective agonist for the kappa-opioid receptor (KOR) and has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

作用機序

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of KOR by N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of pain perception, mood, and reward.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to produce a range of biochemical and physiological effects, including analgesia, antidepressant-like effects, anxiolytic effects, and anti-addictive effects. The selective activation of KOR by N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to produce analgesic effects without the unwanted side effects associated with traditional opioid drugs, such as respiratory depression and addiction.

実験室実験の利点と制限

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has several advantages for laboratory experiments, including its high purity and yield, its selective activation of KOR, and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. However, N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine also has some limitations, including its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential therapeutic applications.

将来の方向性

There are several future directions for research on N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, including the development of more potent and selective KOR agonists, the investigation of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, and the exploration of its mechanism of action and potential side effects. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine and to optimize its dosing regimen for clinical use.

合成法

The synthesis of N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine involves a multi-step process that starts with the reaction of 4-butoxyaniline with ethyl 2-chloroacetate to form 4-butoxyphenylacetamide. The resulting compound is then treated with thionyl chloride and triethylamine to generate 4-butoxyphenylacetyl chloride, which is subsequently reacted with 1,3-diaminopropane to yield the spirocyclic piperidine intermediate. The final step involves the reaction of the piperidine intermediate with 1,2,4-triazole-3-thiol to produce N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine in high yield and purity.

科学的研究の応用

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. The selective activation of KOR by N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to produce analgesic effects without the unwanted side effects associated with traditional opioid drugs, such as respiratory depression and addiction.

特性

IUPAC Name

4-N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-2-3-13-24-15-9-7-14(8-10-15)20-17-21-16(19)22-18(23-17)11-5-4-6-12-18/h7-10H,2-6,11-13H2,1H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMRIEZMIYTDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC2=NC3(CCCCC3)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。